molecular formula C6H10O7 B1228103 2-dehydro-D-gluconic acid CAS No. 20248-27-5

2-dehydro-D-gluconic acid

Cat. No.: B1228103
CAS No.: 20248-27-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-JJYYJPOSSA-N
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Description

Significance in Primary and Secondary Microbial Metabolism

2-Dehydro-D-gluconic acid is a key player in the primary metabolism of many bacteria, where it is involved in energy production. smolecule.com Various bacterial genera, including Pseudomonas, Gluconobacter, Acetobacter, Erwinia, and Klebsiella, are known to produce and metabolize this acid. microbiologyresearch.orgasm.org In these organisms, D-glucose is first oxidized to D-gluconic acid and then further oxidized to this compound. asm.orgfrontiersin.org This process is often carried out by membrane-bound dehydrogenases. frontiersin.orgasm.org

The accumulation of this compound can have significant effects on the microorganism's environment. For instance, its production by some soil bacteria contributes to the solubilization of mineral phosphates, making phosphorus available to plants. researchgate.net In some cases, this acid is a major product of glucose catabolism, especially under specific nutrient limitations. ebi.ac.uk

In secondary metabolism, this compound serves as a precursor for the synthesis of various compounds. caymanchem.com For example, it is a key intermediate in the production of D-erythorbic acid (isoascorbic acid), a widely used antioxidant. caymanchem.comnih.gov The metabolic pathways involving this acid are crucial for the synthesis of these and other valuable metabolites. smolecule.com

Table 1: Microbial Production and Significance of this compound

Microorganism Metabolic Role Significance References
Pseudomonas sp. Intermediate in glucose oxidation Production of erythorbic acid, mineral phosphate (B84403) solubilization microbiologyresearch.orgresearchgate.netcaymanchem.com
Gluconobacter sp. Product of incomplete glucose oxidation Industrial production of 2KGA asm.orgresearchgate.net
Acetobacter sp. Metabolite in glucose oxidation Production of organic acids asm.orgnih.gov
Erwinia sp. Intermediate in ketogluconate metabolism Catabolism of various sugar acids microbiologyresearch.orgasm.org
Klebsiella pneumoniae pH-dependent product of glucose metabolism High-yield production of 2KGA ebi.ac.uk
Corynebacterium sp. Intermediate in ketogluconate metabolism Source of enzymes for biotransformation microbiologyresearch.orgqmul.ac.uk

Role as a Key Intermediate in Biosynthetic Pathways

This compound is a critical branching point in several biosynthetic pathways. It can be further metabolized through various routes depending on the organism and the enzymatic machinery present.

One major pathway involves its reduction to D-gluconate, which can then be phosphorylated and enter the pentose (B10789219) phosphate pathway. asm.org Alternatively, in some bacteria, this compound can be phosphorylated to 2-dehydro-6-phospho-D-gluconate, which is then reduced to 6-phospho-D-gluconate, an intermediate of the Entner-Doudoroff pathway. asm.org

Furthermore, this compound is a precursor in the synthesis of other keto-D-gluconic acids, such as 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.org This compound is a key intermediate in a pathway that leads to the production of 2-keto-L-gulonic acid (2-KLG), the precursor to vitamin C (L-ascorbic acid). frontiersin.orgfrontiersin.org The conversion of this compound to 2,5-DKG is catalyzed by 2-keto-D-gluconic acid dehydrogenase. frontiersin.org

The versatility of this compound as a metabolic intermediate makes it a valuable target for metabolic engineering. By manipulating the enzymes that produce and consume this acid, researchers can enhance the production of desired downstream products. researchgate.netfrontiersin.org For example, knocking out competing pathways has been shown to significantly increase the yield of this compound. researchgate.net

Table 2: this compound as a Biosynthetic Intermediate

Precursor Intermediate Product Enzyme(s) Pathway/Significance References
D-Gluconic Acid This compound 2,5-Diketo-D-gluconic Acid Gluconate Dehydrogenase, 2-Keto-D-gluconic Acid Dehydrogenase Vitamin C precursor synthesis frontiersin.orgfrontiersin.org
D-Glucose This compound D-Erythorbic Acid Glucose Dehydrogenase, Gluconate Dehydrogenase Antioxidant production researchgate.netcaymanchem.com
This compound 2-Dehydro-6-phospho-D-gluconate 6-Phospho-D-gluconate 2-Keto-D-gluconate Kinase, 2-Keto-6-phosphogluconate Reductase Entner-Doudoroff Pathway asm.org
This compound D-Gluconate 6-Phospho-D-gluconate 2-Ketogluconate Reductase, Gluconate Kinase Pentose Phosphate Pathway asm.orgasm.org
This compound 2-Dehydro-3-deoxy-gluconic acid 2,5-Furan dicarboxylic acid precursor Dehydratase Biofuel precursor synthesis google.com
This compound 2-Dehydro-3-deoxy-D-gluconic acid 2'-Deoxynucleoside precursors Decarboxylase Pharmaceutical synthesis epo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBUYCZFBVCCYFD-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14984-38-4 (mono-hydrochloride salt)
Record name 2-Ketogluconate
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DSSTOX Substance ID

DTXSID9027287
Record name D-arabino-2-Hexulosonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

669-90-9, 20248-27-5
Record name 2-keto-D-Gluconic acid
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Record name 2-Ketogluconate
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Record name D-arabino-2-Hexulosonic acid
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Record name D-arabino-2-Hexulosonic acid
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Record name 2-oxogluconic acid
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Record name 2-KETOGLUCONIC ACID
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Biosynthesis and Metabolic Pathways of 2 Dehydro D Gluconic Acid

Microbial Biosynthesis Mechanisms

The primary and most common pathway for the microbial biosynthesis of 2-dehydro-D-gluconic acid involves a two-step direct oxidation of glucose in the periplasmic space. mdpi.commdpi.com This pathway is characteristic of many Gram-negative bacteria.

The first step is the oxidation of D-glucose to D-gluconic acid. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH). frontiersin.orgnih.gov This enzyme is typically dependent on the cofactor pyrroloquinoline quinone (PQQ). mdpi.comnih.gov The D-gluconic acid formed is then further oxidized to this compound.

This second oxidation step is mediated by a membrane-bound gluconate dehydrogenase (GADH). nih.govnih.gov This enzyme is often flavin-dependent, utilizing flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. nih.govnih.gov These dehydrogenases are linked to the respiratory chain, located in the cytoplasmic membrane and facing the periplasm, where the oxidized products accumulate. nih.gov

In some organisms, like Gluconobacter oxydans, D-gluconic acid can also be oxidized to 5-keto-D-gluconic acid by a separate dehydrogenase. nih.govnih.gov The direct oxidation pathway is highly efficient, often resulting in the nearly complete conversion of glucose to this compound in the culture medium. nih.gov

While the periplasmic direct oxidation pathway is predominant, alternative cytoplasmic routes for this compound formation also exist in some microorganisms. nih.govnih.gov In these pathways, glucose is first transported into the cytoplasm.

Once inside the cytoplasm, glucose can be oxidized to D-gluconic acid by a soluble, NADP+-dependent glucose dehydrogenase. nih.gov This D-gluconic acid can then be further metabolized. One fate is its oxidation to this compound by a cytoplasmic, NAD(P)+-dependent 2-ketogluconate reductase. nih.govwikipedia.org

Alternatively, D-gluconic acid can be phosphorylated to 6-phospho-D-gluconate, which then enters the pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway for central metabolism. mdpi.com In some cases, this compound that enters the cytoplasm can be phosphorylated to 2-keto-6-phosphogluconate and then converted to 6-phosphogluconate, linking its metabolism back to central carbohydrate pathways. mdpi.com

A variety of microorganisms are known for their ability to produce this compound.

Gluconobacter spp. : These bacteria are well-known for their rapid and incomplete oxidation of sugars. nih.gov Gluconobacter oxydans is a notable producer, capable of converting glucose to this compound via the direct oxidation pathway. nih.govnih.gov However, byproduct formation, such as 5-keto-D-gluconic acid, can occur, and the product ratio often depends on the specific strain. nih.gov Metabolic engineering efforts, such as overexpressing the gluconate-2-dehydrogenase gene, have been successful in significantly improving the yield and productivity of this compound in G. oxydans. nih.gov

Pseudomonas spp. : Various species of Pseudomonas, including P. fluorescens and P. plecoglossicida, are efficient producers of this compound. nih.govmdpi.com These bacteria utilize the periplasmic glucose oxidation system, consisting of a PQQ-dependent glucose dehydrogenase and an FAD-dependent gluconate dehydrogenase. mdpi.com Strains like P. fluorescens AR4 are used in industrial production due to their high tolerance to glucose and high product yields. nih.govmdpi.com

Arthrobacter globiformis : This bacterium is another industrially important producer of this compound. mdpi.comresearchgate.net Strains like A. globiformis C224 have demonstrated high glucose tolerance and significant this compound production performance in continuous processes. mdpi.comnih.gov The synthetic pathway in A. globiformis is believed to be similar to that in Pseudomonas. nih.gov

Klebsiella pneumoniae : This bacterium possesses a glucose oxidation pathway that can lead to the production of this compound. nih.govnih.govresearchgate.net Under aerobic conditions, this pathway can be a major route for glucose utilization. researchgate.net The accumulation of this compound in K. pneumoniae is a pH-dependent process, favoring acidic conditions. researchgate.netebi.ac.uk Metabolic engineering, such as blocking competing pathways like the synthesis of 2,3-butanediol, has been shown to lead to the accumulation of this compound. researchgate.net

Interactive Data Table: Microbial Producers of this compound

Microbial Producer Key Characteristics Relevant Strains
Gluconobacter spp. Rapid, incomplete oxidation of sugars; potential for byproduct formation. G. oxydans DSM2003, G. oxydans ATCC 621H
Pseudomonas spp. Efficient periplasmic glucose oxidation; high glucose tolerance. P. fluorescens AR4, P. plecoglossicida JUIM01
Arthrobacter globiformis High glucose tolerance; used in industrial production. A. globiformis C224, A. globiformis JUIM02
Klebsiella pneumoniae pH-dependent production; accumulation enhanced by metabolic engineering. K. pneumoniae CGMCC 1.6366

Enzymology of this compound Formation and Transformation

The key enzymes in the direct oxidation pathway are glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH).

Gluconate Dehydrogenase (GADH) : GADH is responsible for the second oxidation step, converting D-gluconic acid to this compound. nih.govnih.gov The membrane-bound GADH from Pseudomonas plecoglossicida JUIM01 has been characterized as a flavin adenine dinucleotide-dependent enzyme (FAD-mGADH). nih.gov It is a complex composed of three subunits: a gamma subunit, a flavoprotein subunit, and a cytochrome c subunit. nih.gov The purified enzyme from this strain showed optimal activity at a pH of 6.0 and a temperature of 35 °C. nih.gov In Klebsiella pneumoniae, the deletion of the gad gene, which encodes for gluconate dehydrogenase, leads to the accumulation of gluconic acid, confirming its role in the subsequent oxidation step. nih.gov

The activities of glucose dehydrogenase and gluconate dehydrogenase are dependent on specific cofactors.

Pyrroloquinoline quinone (PQQ) : PQQ is a crucial cofactor for the membrane-bound glucose dehydrogenases found in many Gram-negative bacteria that perform direct oxidation of glucose in the periplasm. mdpi.comnih.gov This quinone cofactor is essential for the catalytic activity of these enzymes.

Nicotinamide adenine dinucleotide (NAD(P)+) : In the alternative cytoplasmic pathways, glucose dehydrogenase and gluconate 2-dehydrogenase (also known as 2-ketogluconate reductase) are often dependent on NAD(P)+ or NADP+ as cofactors. nih.govwikipedia.org These soluble enzymes utilize the reducing power of NAD(P)H for their catalytic reactions.

Flavin : Flavin adenine dinucleotide (FAD) is a common prosthetic group for membrane-bound gluconate dehydrogenases. nih.govnih.gov The flavoprotein subunit of the GADH complex contains a putative FAD-binding motif. nih.gov These flavin-dependent dehydrogenases transfer electrons to the respiratory chain. nih.gov

Interactive Data Table: Enzymes and Cofactors in this compound Biosynthesis

Enzyme Function Typical Location Cofactor(s)
Glucose Dehydrogenase (GDH) D-glucose → D-gluconic acid Periplasmic membrane PQQ
Gluconate Dehydrogenase (GADH) D-gluconic acid → this compound Periplasmic membrane FAD
Glucose Dehydrogenase (soluble) D-glucose → D-gluconic acid Cytoplasm NADP+
Gluconate 2-Dehydrogenase (2-ketogluconate reductase) D-gluconic acid ⇌ this compound Cytoplasm NAD(P)+/NADP+

Kinetic Studies and Inhibition Mechanisms of Biosynthetic Enzymes

The primary enzyme responsible for the synthesis of this compound is gluconate 2-dehydrogenase . This enzyme catalyzes the oxidation of D-gluconate to 2-dehydro-D-gluconate. Kinetic studies of this enzyme from various microbial sources have provided insights into its catalytic efficiency and substrate affinity.

For instance, a membrane-bound gluconate dehydrogenase (mGADH) from the industrial 2-keto-D-gluconic acid producing strain Pseudomonas plecoglossicida JUIM01 has been purified and characterized. This FAD-dependent enzyme exhibited a specific activity of 90.71 U/mg. The kinetic parameters for its substrate, calcium D-gluconate, were determined to be a Km of 0.631 mM and a Vmax of 0.734 mM/min nih.gov. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

While detailed inhibition studies specifically on gluconate 2-dehydrogenase by its product, this compound, are not extensively documented in the available literature, product inhibition is a common regulatory mechanism for dehydrogenase enzymes. In related metabolic pathways, such as the production of 2-keto-d-gluconic acid, both substrate and product inhibition have been noted as significant concerns in fermentation processes nih.gov. This suggests that the accumulation of this compound could potentially inhibit the activity of gluconate 2-dehydrogenase, thereby regulating its own synthesis.

Kinetic data for a selection of dehydrogenases involved in related metabolic pathways are presented below to provide a comparative context.

EnzymeOrganismSubstrateKm (mM)Vmax (μmol/min/mg or mM/min)
Gluconate 2-dehydrogenase (mGADH)Pseudomonas plecoglossicidaCalcium D-gluconate0.6310.734 mM/min
D-glucose dehydrogenase (GlcDH)Arthrobacter globiformisD-glucose0.21Not specified
D-glucose dehydrogenase (GlcDH)Arthrobacter globiformisD-xylose0.34Not specified
D-glucose dehydrogenase (GlcDH)Arthrobacter globiformisD-galactose0.46Not specified
D-glucose dehydrogenase (GlcDH)Arthrobacter globiformisMaltose0.59Not specified

Dehydrogluconokinase Activity and Associated Phosphorylation Events

Following its synthesis, this compound can be phosphorylated by the enzyme dehydrogluconokinase . This kinase-mediated transfer of a phosphate group from ATP is a critical activation step, preparing the molecule for subsequent catabolic reactions.

While specific studies on dehydrogluconokinase acting on 2-dehydro-D-gluconate are limited, the activity of similar kinases on related sugar acids provides a model for this process. For example, in the Entner-Doudoroff pathway, 2-keto-3-deoxygluconate (B102576) (KDG) is phosphorylated by KDG kinase nih.govfrontiersin.org. This phosphorylation is essential for the subsequent cleavage of the molecule.

Bacterial sugar kinases can sometimes exhibit broad substrate specificity, a phenomenon known as substrate ambiguity nih.govwisc.edu. This suggests that a kinase primarily responsible for phosphorylating another sugar acid might also act on this compound, albeit with potentially lower efficiency. The phosphorylation event introduces a negatively charged phosphate group, which serves to trap the intermediate within the cell and provides a recognition site for the next enzyme in the catabolic pathway.

Catabolic Pathways of this compound

The breakdown of this compound allows organisms to utilize it as a carbon and energy source by funneling its degradation products into central metabolic pathways.

Enzymatic Breakdown Processes

The catabolism of this compound is believed to proceed through a phosphorylated intermediate. Following the action of dehydrogluconokinase, the resulting 6-phospho-2-dehydro-D-gluconate is a substrate for an aldolase (B8822740).

Specifically, the enzyme 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase) is known to catalyze the cleavage of 2-dehydro-3-deoxy-D-gluconate 6-phosphate into two key metabolic intermediates: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate wikipedia.org. This reaction is a crucial step in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism found in many bacteria wikipedia.org. The mechanism of KDPG aldolase involves a retro-aldol cleavage, facilitated by key amino acid residues in the enzyme's active site wikipedia.org.

Integration with Central Carbon Metabolism (e.g., Pentose Phosphate Pathway, Citric Acid Cycle)

The products of the enzymatic breakdown of this compound, pyruvate and D-glyceraldehyde 3-phosphate, are central metabolites that can readily enter established energy-yielding pathways.

Integration with the Pentose Phosphate Pathway (PPP):

D-glyceraldehyde 3-phosphate is a direct intermediate of the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of precursors for nucleotide biosynthesis mdpi.com. The entry of glyceraldehyde 3-phosphate into the PPP allows for the interconversion of various sugar phosphates, contributing to the metabolic flexibility of the cell. KDPG aldolase, the enzyme responsible for generating glyceraldehyde 3-phosphate from the phosphorylated derivative of this compound, is recognized as participating in the pentose phosphate pathway .

Integration with the Citric Acid Cycle (TCA Cycle):

Pyruvate, the other product of the aldolase reaction, serves as a primary link between glycolysis and the citric acid cycle. In the mitochondrial matrix (in eukaryotes) or the cytoplasm (in prokaryotes), pyruvate is oxidatively decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA . Acetyl-CoA then enters the citric acid cycle by condensing with oxaloacetate to form citrate (B86180) nih.gov. The subsequent series of reactions in the TCA cycle results in the complete oxidation of the acetyl group to carbon dioxide, with the concomitant generation of reducing equivalents (NADH and FADH2) and ATP (or GTP) mdpi.com. The reducing equivalents are subsequently used in the electron transport chain to generate a significant amount of ATP through oxidative phosphorylation.

Genetic and Metabolic Engineering for 2 Dehydro D Gluconic Acid Research

Gene Overexpression Strategies for Enhanced Biosynthesis

A primary strategy to boost 2KGA production is the overexpression of genes encoding the enzymes directly involved in its synthesis. The conversion of D-gluconic acid to 2KGA is catalyzed by the membrane-bound gluconate-2-dehydrogenase (GA2DH). nih.gov Therefore, the gene encoding this enzyme (ga2dh) is a common target for overexpression.

In one study, the ga2dh gene was overexpressed in Gluconobacter oxydans DSM2003 using different promoters. nih.gov The recombinant strain G. oxydans_tufB_ga2dh, which used a strong promoter (PtufB), demonstrated a nearly twofold increase in the specific productivity of 2KGA from gluconic acid compared to the control strain. nih.govd-nb.info Under optimized conditions with resting cells, this engineered strain converted 270 g/L of glucose into 321 g/L of 2KGA in 18 hours, achieving a high productivity of 17.83 g/L/h and a yield of 99.1%. nih.govresearchgate.net When fed with gluconic acid, the strain produced 453.3 g/L of 2KGA from 480 g/L of gluconic acid, with a productivity of 10.07 g/L/h. nih.gov

StrainOverexpressed GenePromoterSubstrateTiter (g/L)Productivity (g/L/h)Yield (%)Reference
G. oxydans_tufB_ga2dhga2dhPtufBGlucose (270 g/L)32117.8399.1 nih.gov, researchgate.net
G. oxydans_tufB_ga2dhga2dhPtufBGluconic Acid (480 g/L)453.310.0795.3 nih.gov
G. oxydans_pBBR1MCS5 (Control)--Gluconic Acid (320 g/L)3076.02N/A d-nb.info
G. oxydans_tufB_ga2dhga2dhPtufBGluconic Acid (320 g/L)31912.76N/A d-nb.info

Genetic Knockout Approaches to Mitigate Byproduct Formation (e.g., 5-keto-D-gluconic acid)

To channel the metabolic flux exclusively towards 2KGA, researchers employ gene knockout strategies to eliminate competing pathways. This involves deleting the gene that encodes the enzyme responsible for the primary byproduct. In Gluconobacter japonicus, the gene for gluconate-5-dehydrogenase (ga5dh-1) was knocked out to reduce the formation of 5KGA, the main byproduct during 2KGA production. researchgate.netnih.gov This knockout led to a 63.52% decrease in 5KGA accumulation. researchgate.net

Combining gene knockout with overexpression strategies has proven to be highly effective. In one such study, a metabolically engineered strain of G. japonicus was created by knocking out the ga5dh-1 gene and simultaneously overexpressing the ga2dh-A gene (encoding gluconate-2-dehydrogenase). researchgate.netnih.gov This dual-engineered strain, G. japonicus-Δga5dh-1-ga2dh-A, showed a 63.81% increase in the 2KGA titer in shake flask experiments. researchgate.netnih.gov Using a fed-batch fermentation process, this strain achieved a final 2KGA concentration of 235.3 g/L with a glucose conversion rate of 91.1%. researchgate.net This integrated approach demonstrates that blocking competing pathways is a critical step for optimizing the selective production of 2KGA. nih.gov

StrainGenetic ModificationEffect on ProductionReference
Gluconobacter japonicusKnockout of ga5dh-1 (gluconate-5-dehydrogenase)Reduced 5KGA accumulation by 63.52%. researchgate.net
Gluconobacter japonicusKnockout of ga5dh-1 and Overexpression of ga2dh-A (gluconate-2-dehydrogenase)Increased 2KGA titer by 63.81%; achieved 235.3 g/L 2KGA in fed-batch culture. researchgate.net, nih.gov
Gluconobacter oxydans MF1Inactivation of membrane-bound gluconate-2-dehydrogenaseFormation of the undesired 2KGA was absent, leading to high accumulation of 5KGA. nih.gov

Transcriptional and Translational Regulation of Biosynthetic Operons (e.g., kgu operon)

Understanding the native regulatory networks that control the metabolism of 2KGA is essential for designing advanced metabolic engineering strategies. In many Pseudomonas species, which are industrial 2KGA producers, the genes involved in 2KGA catabolism (utilization) are organized into the 2-ketogluconate utilization (kgu) operon. mdpi.comnih.gov This operon typically includes genes such as kguE (epimerase), kguK (2-ketogluconate kinase), kguT (2-ketogluconate transporter), and kguD (2-keto-6-phosphogluconate reductase). mdpi.comnih.gov These genes allow the cell to transport 2KGA from the periplasm into the cytoplasm and metabolize it further, which is undesirable when high accumulation of the product is the goal. mdpi.com

The transcription of the kgu operon is often negatively regulated by a transcriptional repressor. In Pseudomonas plecoglossicida, the LacI-family regulator PtxS acts as a repressor for the kgu operon. mdpi.comresearchgate.net PtxS binds to a specific 14 bp palindromic sequence (5′-TGAAACCGGTTTCA-3′) located in the promoter region of the operon. mdpi.comnih.gov This binding site overlaps with the transcription start site, physically hindering RNA polymerase from initiating transcription and thus repressing the expression of the catabolic genes. mdpi.comresearchgate.net

Interestingly, 2KGA itself acts as an effector molecule. mdpi.com When 2KGA is present, it binds to the PtxS repressor, causing a conformational change that leads to the dissociation of PtxS from the DNA. mdpi.com This relieves the repression and allows the transcription of the kgu operon, enabling the cell to metabolize the accumulated 2KGA. mdpi.com This regulatory mechanism is a form of carbon catabolite repression, where the cell prioritizes the use of a preferred carbon source like glucose and only activates the machinery to use other sources like 2KGA when the primary source is depleted. mdpi.com Knowledge of this regulation allows for strategies, such as knocking out key genes in the kgu operon (like kguE) or manipulating regulators like PtxS, to prevent the consumption of 2KGA and thereby increase its final titer. mdpi.commdpi.com

Development of Recombinant Microbial Strains for Optimized Bioproduction Studies

The development of optimized microbial strains for 2KGA production often involves a combination of the genetic strategies discussed above. The goal is to create a robust cellular factory that efficiently converts a low-cost substrate, like glucose, into 2KGA with high yield, titer, and productivity, while minimizing byproducts and subsequent product degradation.

Pseudomonas and Gluconobacter are the most extensively studied and engineered genera for 2KGA production. nih.gov However, industrial fermentation with Pseudomonas can be susceptible to phage contamination. nih.gov This has driven research into alternative hosts like Gluconobacter, which exhibit high resistance to acidic conditions and hypertonicity. nih.gov

Examples of successfully engineered strains include:

Gluconobacter oxydans_tufB_ga2dh : This strain was developed by overexpressing the ga2dh gene under the control of a strong promoter, leading to significantly enhanced 2KGA productivity from both glucose and gluconic acid. nih.govresearchgate.net

Gluconobacter japonicus-Δga5dh-1-ga2dh-A : This strain combines the knockout of a competing pathway (ga5dh-1) with the overexpression of the target biosynthetic gene (ga2dh-A), resulting in high-titer, selective production of 2KGA. researchgate.net

Pseudomonas plecoglossicida mutants : Research on this industrial producer has focused on understanding and manipulating its native metabolic pathways. Knocking out the edd gene (encoding 6-phosphogluconate dehydratase) in the Entner–Doudoroff pathway was shown to negatively affect cell growth on 2KGA, thereby increasing its final accumulation by 8%. mdpi.comresearchgate.net

Serratia marcescens : This bacterium is also a natural producer of 2KGA. oup.comresearchgate.net A mutant strain, S. marcescens SDSPY-136, was developed through mutation and screening, which could produce 104.6 g/L of 2KGA from 110 g/L of glucose, demonstrating its potential for industrial application. nih.gov

Biotechnological Production Methodologies and Process Optimization in Research

Fermentation Strategies for 2-Dehydro-D-gluconic Acid Accumulation

Various fermentation strategies have been explored to maximize the production of this compound, each with distinct advantages and applications in a research context.

Batch and fed-batch fermentation are common methods investigated for this compound production. In batch fermentation, all nutrients are provided at the beginning of the process. For instance, research on Gluconobacter oxydans has demonstrated the conversion of D-glucose to D-gluconic acid, which is then oxidized to 2-keto-D-gluconic acid. frontiersin.org One study using Arthrobacter globiformis in a 5-L fermenter with an initial dextrose monohydrate concentration of 180 g/L achieved a 2-keto-D-gluconic acid titer of 159.05 g/L in 24 hours. nih.gov

Fed-batch strategies, which involve the controlled addition of substrates during the fermentation, have been shown to achieve higher product concentrations by mitigating substrate inhibition. Research using a metabolically engineered Gluconobacter japonicus in a fed-batch culture resulted in a 2-keto-D-gluconic acid concentration of 235.3 g/L. researchgate.netnih.gov Similarly, a fed-batch process with Pseudomonas plecoglossicida yielded 205.67 g/L of 2-keto-D-gluconic acid with a productivity of 6.86 g/L/h. mdpi.com In another study with Klebsiella pneumoniae, continuous feeding of glucose up to 180 g/L resulted in 95 to 100% yields of 2-ketogluconic acid within 24 hours. ebi.ac.uk

Interactive Data Table: Batch and Fed-Batch Fermentation of this compound

Microorganism Fermentation Mode Substrate Product Titer (g/L) Productivity (g/L/h) Molar Yield/Conversion Reference
Arthrobacter globiformis JUIM02 Batch Dextrose Monohydrate (180 g/L) 159.05 6.63 90.18% nih.gov
Gluconobacter japonicus (engineered) Fed-Batch Glucose (total 240 g/L) 235.3 2.67 91.1% researchgate.netnih.gov
Pseudomonas plecoglossicida JUIM01 Fed-Batch Glucose 205.67 6.86 0.953 g/g mdpi.com
Klebsiella pneumoniae Fed-Batch Glucose (total 180 g/L) - - 95-100% ebi.ac.uk
Gluconobacter oxydans (engineered) Batch Biotransformation Glucose (270 g/L) 321 17.83 99.1% nih.govnih.gov

Continuous bioconversion systems offer the potential for long-term, stable production of this compound. Research in this area has included the use of immobilized cells to enhance operational stability. For example, immobilized Pseudomonas aeruginosa cells have been used for the continuous production of 2-keto-D-gluconic acid from cassava-derived glucose, achieving a molar yield of 94%. d-nb.info Another study on Pseudomonas fluorescens in a continuous process reported a 2-keto-D-gluconic acid concentration of 135.92 g/L with an average volumetric productivity of 8.83 g/(L⋅h). frontiersin.org

Two-stage fermentation strategies have been developed to address the often conflicting optimal conditions for microbial growth and product formation. This is particularly relevant for this compound production by strains like Klebsiella pneumoniae, where cell growth is favored at a neutral pH, while product accumulation is optimal under acidic conditions. ebi.ac.ukjmb.or.krjmb.or.kr

In a typical two-stage process, the first stage is dedicated to achieving high cell density under optimal growth conditions (e.g., neutral pH). ebi.ac.ukjmb.or.krjmb.or.kr Subsequently, the culture conditions are shifted in the second stage to those that favor product formation (e.g., acidic pH). ebi.ac.ukjmb.or.krjmb.or.kr This approach has been shown to significantly increase productivity. For instance, a two-stage fermentation with Klebsiella pneumoniae produced 186 g/L of 2-ketogluconic acid in 26 hours with a conversion ratio of 0.98 mol/mol. ebi.ac.ukjmb.or.kr Similarly, a two-stage semi-continuous fermentation using Pseudomonas plecoglossicida and rice starch hydrolyzate demonstrated high efficiency and yield. nih.gov

Bioreactor Design and Operational Parameters for Research Scale (e.g., pH, aeration, agitation, temperature)

The design and operation of bioreactors are critical for successful this compound production at the research scale. Key parameters that are frequently optimized include pH, aeration, agitation, and temperature.

pH: The pH of the culture medium has a profound effect on both enzyme activity and cell physiology. For Klebsiella pneumoniae, 2-ketogluconic acid accumulation occurs under acidic conditions, though this can inhibit cell growth. ebi.ac.ukjmb.or.kr The optimal pH for the enzymes glucose dehydrogenase and gluconate dehydrogenase in this organism has been shown to align with the optimal culture pH for production. ebi.ac.uk In studies with Pseudomonas plecoglossicida, the optimal pH for the activity of membrane-bound gluconate dehydrogenase was found to be 6.0. nih.gov

Aeration and Agitation: Adequate oxygen supply is crucial for the oxidative conversion of glucose. Aeration rates and agitation speeds are controlled to ensure sufficient dissolved oxygen levels. For example, in a study with Gluconobacter oxydans, providing sufficient oxygen during biotransformation was key to achieving high product titers. nih.govd-nb.info In some fermentations, the dissolved oxygen level is used to trigger fed-batch feeding strategies. jmb.or.kr

Temperature: Temperature affects enzyme stability and reaction rates. The optimal temperature for 2-keto-D-gluconic acid production is species-dependent. For instance, research with Pseudomonas plecoglossicida identified an optimal temperature of 35°C for its gluconate dehydrogenase. nih.gov

Interactive Data Table: Optimal Bioreactor Parameters for this compound Production

Microorganism Parameter Optimal Value Outcome Reference
Klebsiella pneumoniae pH (Production Stage) 5.0 - 5.2 Highest conversion ratio jmb.or.kr
Klebsiella pneumoniae Temperature - Optimized for fed-batch ebi.ac.uk
Pseudomonas plecoglossicida JUIM01 pH (Enzyme Activity) 6.0 Optimal for FAD-mGADH nih.gov
Pseudomonas plecoglossicida JUIM01 Temperature (Enzyme Activity) 35 °C Optimal for FAD-mGADH nih.gov
Gluconobacter oxydans (engineered) Aeration Sufficient supply 453.3 g/L 2KGA from GA nih.govd-nb.info
Gluconobacter oxydans (engineered) Agitation Speed 600 rpm 319 g/L 2KGA from GA d-nb.info

Substrate Utilization and Carbon Source Impact in Research Fermentations

Glucose is the most common carbon source used for this compound production. frontiersin.orgnih.gov The metabolic pathway in organisms like Gluconobacter and Pseudomonas involves the oxidation of D-glucose to D-gluconic acid, which is then further oxidized to this compound. frontiersin.orgnih.gov

Research has also explored the use of less refined and more economical carbon sources. For example, corn starch hydrolysate and rice starch hydrolysate have been successfully used as substrates for 2-keto-D-gluconic acid production by Pseudomonas fluorescens and Pseudomonas plecoglossicida, respectively. nih.govresearchgate.net The ability to utilize these alternative substrates is crucial for improving the economic viability of the production process. However, high initial substrate concentrations can lead to inhibition, a challenge often addressed through fed-batch or continuous fermentation strategies. frontiersin.orgd-nb.info

Challenges in Biotechnological Production and Research-Oriented Solutions

Several challenges impede the efficient biotechnological production of this compound. These include substrate and product inhibition, the formation of byproducts, and process stability. nih.govd-nb.info

Substrate and Product Inhibition: High concentrations of glucose or the product, this compound, can inhibit microbial growth and enzyme activity. d-nb.info Research-oriented solutions include the development of fed-batch and continuous fermentation processes to maintain substrate and product concentrations within a tolerable range. ebi.ac.ukd-nb.info

Byproduct Formation: The formation of unwanted byproducts, such as 5-keto-D-gluconic acid (5KGA) and 2,5-diketo-D-gluconic acid, can reduce the yield and purity of this compound, complicating downstream processing. researchgate.netnih.gov Metabolic engineering approaches are a key research focus to address this. For example, in Gluconobacter japonicus, the gene encoding gluconate-5-dehydrogenase was knocked out to reduce the formation of 5KGA, while the gene for gluconate-2-dehydrogenase was overexpressed to enhance the production of this compound. researchgate.netfrontiersin.org

Phage Contamination: In industrial settings, phage contamination can be a significant problem, particularly when using strains like Pseudomonas fluorescens. researchgate.net The use of alternative, more robust strains like Gluconobacter species, which exhibit high resistance to hypertonicity and acidic conditions, is being explored as a solution. researchgate.net

Mitigation of Substrate and Product Inhibition

The microbial fermentation of this compound (2-KGA) is often hampered by both substrate and product inhibition, which can limit productivity and final product concentration. d-nb.inforesearchgate.net High concentrations of the substrate, typically glucose or gluconic acid (GA), can be toxic to the microbial cells, while the accumulation of the acidic product, 2-KGA, lowers the pH and creates an inhibitory environment. ebi.ac.uk

To overcome these limitations, various process strategies have been developed. Fed-batch, semi-continuous, and continuous fermentation systems are employed to maintain substrate and product concentrations within a range that is non-inhibitory to the microorganisms. frontiersin.orgmdpi.com For instance, in the production of 2-KGA by Klebsiella pneumoniae, a two-stage fermentation strategy was successful. The first stage was optimized for cell growth at a neutral pH, and the second stage was switched to acidic conditions to favor 2-KGA accumulation, overcoming the mismatch between optimal conditions for growth and production. ebi.ac.uk This approach yielded 186 g/L of 2-KGA. ebi.ac.uk

Another effective strategy involves the use of resting cells, which separates the growth phase from the production phase. This method allows for biotransformation at very high substrate concentrations. d-nb.inforesearchgate.net Research has demonstrated that by using resting cells of an engineered Gluconobacter oxydans strain, it was possible to convert high concentrations of glucose (270 g/L) and gluconic acid (480 g/L) into 2-KGA. d-nb.inforesearchgate.net This was partly achieved by overexpressing the gene ga2dh, which encodes the membrane-bound gluconate-2-dehydrogenase (GA2DH), the key enzyme in the conversion of gluconic acid to 2-KGA. d-nb.inforesearchgate.net This genetic modification nearly doubled the specific productivity compared to the control strain. d-nb.info

The table below summarizes research findings on mitigating inhibition in 2-KGA production.

Table 1: Strategies to Mitigate Substrate and Product Inhibition in 2-KGA Production
Microorganism Strategy Substrate & Initial Conc. Product Titer (g/L) Productivity (g/L/h) Yield (%) Reference(s)
Gluconobacter oxydans_tufB_ga2dh Resting cells, ga2dh overexpression Gluconic Acid (480 g/L) 453.3 10.07 95.3 d-nb.inforesearchgate.net
Gluconobacter oxydans_tufB_ga2dh Resting cells, ga2dh overexpression Glucose (270 g/L) 321 17.83 99.1 d-nb.inforesearchgate.net
Klebsiella pneumoniae Two-stage pH control fermentation Glucose (fed-batch) 186 7.15 98 (mol/mol) ebi.ac.uk
Pseudomonas plecoglossicida JUIM01 Two-stage semi-continuous fermentation Rice Starch Hydrolyzate (glucose) 81.34 8.56 102.6 (g/g) frontiersin.org

Strategies for Managing Byproduct Accumulation (e.g., 2,5-diketo-D-gluconic acid)

In the biotechnological production of this compound, the formation of undesired byproducts is a significant challenge that can reduce the final yield and complicate downstream processing. In microorganisms like Gluconobacter oxydans, glucose is oxidized to gluconic acid, which can then be further oxidized to either 2-KGA or other keto-gluconic acids, such as 5-keto-D-gluconic acid (5-KGA). nih.govfrontiersin.org Furthermore, 2-KGA itself can be a substrate for further oxidation, leading to the accumulation of 2,5-diketo-D-gluconic acid (2,5-DKG). asm.orgfrontiersin.org

Metabolic engineering provides powerful tools to channel the metabolic flux towards the desired product, 2-KGA, while minimizing byproduct formation. A common strategy is the targeted inactivation of genes responsible for competing pathways. For example, to enhance 2-KGA production in Gluconobacter japonicus, the gene encoding gluconate-5-dehydrogenase, which leads to the formation of 5-KGA, was knocked out. frontiersin.org This was combined with the overexpression of gluconate-2-dehydrogenase, the enzyme that produces 2-KGA. This dual approach increased the 2-KGA titer by 63.81% in shake flask experiments. frontiersin.org Similarly, to improve 5-KGA production, a mutant of G. oxydans was created by inactivating the membrane-bound gluconate-2-dehydrogenase complex, which successfully eliminated the formation of the undesired 2-KGA. nih.gov

Process optimization is also crucial for managing byproducts. The accumulation of 2,5-DKG can lead to non-enzymatic browning of the fermentation broth, resulting in product loss. nih.govresearchgate.netnih.gov Studies have shown that shortening the fermentation time by optimizing factors like the initial glucose concentration can accelerate strain growth and reduce the degradation of 2,5-DKG. nih.govresearchgate.net Using a fed-batch strategy where glucose is added intermittently, the production of 2,5-DKG by G. oxydans ATCC 9937 was increased by over 139% compared to a batch process, reaching 50.9 g/L in 48 hours. nih.govresearchgate.netnih.gov

The table below details various strategies employed to manage byproduct accumulation.

Table 2: Strategies for Managing Byproduct Accumulation in 2-KGA Production
Microorganism Strategy Target Byproduct(s) Outcome Reference(s)
Gluconobacter japonicus CGMCC 1.49 Knockout of ga5dh (gluconate-5-dehydrogenase), Overexpression of gluconate-2-dehydrogenase 5-keto-D-gluconic acid (5-KGA), D-gluconic acid (D-GA) Increased 2-KGA titre by 63.81%; Final titre of 235.3 g/L with complete conversion of byproducts in fed-batch culture. frontiersin.orgresearchgate.net
Gluconobacter oxydans ATCC 9937 Fed-batch fermentation, optimized initial glucose concentration 2,5-diketo-D-gluconic acid (2,5-DKG) degradation products (browning) Reduced fermentation time to 48h; Increased 2,5-DKG production to 50.9 g/L (139% higher than control). nih.govresearchgate.netnih.gov
Gluconobacter oxydans MF1 Inactivation of membrane-bound gluconate-2-dehydrogenase 2-keto-D-gluconic acid (2-KGA) Eliminated 2-KGA formation, increasing yield of 5-KGA to 84% from available glucose. nih.gov

Addressing Microbial Contamination in Fermentation Systems (e.g., phage contamination)

Maintaining aseptic conditions is critical in industrial fermentation, as microbial contamination can lead to disastrous consequences, including loss of productivity, degradation of the final product, and displacement of the production organism. alagappauniversity.ac.in In the context of this compound production, a particularly persistent threat is bacteriophage (phage) contamination, especially when using Pseudomonas species. researchgate.net

Phage infections are a constant problem in the industrial-scale production of 2-KGA that utilizes Pseudomonas fluorescens. researchgate.net These viral attacks can lead to the lysis of the bacterial culture, which halts or severely reduces the fermentation process, lowers the yield of 2-KGA, and can result in the complete loss of the batch. alagappauniversity.ac.innih.gov The conventional response to a phage-infected fermentation broth is to discard it after chemical treatment, as effective methods for salvaging the batch have been lacking. nih.gov

The selection of a production strain that is less susceptible to phage infection is another key strategy. Gluconobacter species are considered promising for 2-KGA production in part due to their impressive resistance to phage contamination compared to Pseudomonas. researchgate.net

The table below presents data on the impact of phage contamination and the effectiveness of a remedial action.

Table 3: Impact of Phage KSL-1 Contamination and Remedial Action in 2-KGA Fermentation by P. fluorescens K1005
Fermentation Condition Fermentation Time (h) Final 2-KGA Conc. (g/L) Productivity (g/L/h) Yield (g/g) Reference(s)
Normal (No Phage) - - >2.11 >0.94 nih.gov
Phage Infection at 0h 96 144.98 1.51 0.81 nih.gov
Phage Infection at 8h 80 - 2.11 0.94 nih.gov
Phage Infection at 0h + Seed Culture Feeding at 20h 80 159.89 2.00 0.89 nih.gov

Advanced Analytical Methodologies for 2 Dehydro D Gluconic Acid Research

Chromatographic Techniques for Quantitative Analysis in Research

Chromatography is a cornerstone for the separation and quantification of organic acids, including 2-dehydro-D-gluconic acid and its precursors, from fermentation broths and other biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized techniques, each offering distinct advantages.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

Ion chromatography, particularly high-performance anion-exchange chromatography (HPAE), coupled with pulsed amperometric detection (PAD), is a powerful technique for analyzing carbohydrates and their derivatives without the need for derivatization. thermofisher.com HPAE-PAD allows for the direct measurement of weakly acidic compounds like sugar acids with high sensitivity and selectivity. thermofisher.comlcms.cz At high pH, these molecules are ionized and can be separated on an anion-exchange column. thermofisher.com The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode. thermofisher.com The detector response is a current proportional to the analyte's concentration. thermofisher.com

While specific applications for this compound are not extensively detailed, methods developed for its precursor, D-gluconic acid, demonstrate the capability of the technique. A study on D-gluconic acid in wine established an HPLC-PAD method using an anion exchange column and an isocratic mobile phase of sodium hydroxide. researchgate.net This approach provides a framework for the analysis of closely related sugar acids.

Below is a table summarizing the conditions and performance of an HPLC-PAD method for D-gluconic acid, which is adaptable for this compound analysis. researchgate.net

ParameterValue
Column Anion exchange with gold electrode cell
Mobile Phase Sodium Hydroxide (NaOH) solution
Flow Rate 1.5 mL/min
Detection Pulsed Amperometric Detection (PAD)
Linearity Range Up to 500 mg/L
Limit of Quantification (LOQ) 2.0 mg/L
Precision (RSD%) < 2.5% in typical concentration ranges

Table 1: Summary of HPLC-PAD method parameters for D-gluconic acid analysis. researchgate.net

Gas Chromatography of Chemically Modified Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. libretexts.org Nonvolatile compounds like this compound must be chemically modified into volatile derivatives prior to analysis. libretexts.orgnih.gov Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

A GC-mass spectrometry (MS) method was developed for the determination of related compounds, glucuronolactone (B27817) and glucuronic acid, in beverages. nih.gov This method involves a pre-column derivatization step using a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to silylate the analytes, making them suitable for GC-MS analysis. nih.gov Such a procedure is directly relevant for the analysis of this compound in research settings.

The key aspects of this derivatization and analysis method are presented in the table below. nih.gov

StepDescription
Analyte Class Organic acids (e.g., Glucuronic Acid)
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)
Purpose of Derivatization To create volatile trimethylsilyl (TMS) derivatives of the nonvolatile acid.
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Pretreatment No extraction or filtration required prior to derivatization.

Table 2: Gas chromatography approach for analyzing chemically modified organic acid derivatives. nih.gov

Enzymatic Assays for Specific Detection and Quantification

Enzymatic assays offer high specificity for the detection and quantification of target molecules in complex mixtures, often with minimal sample preparation. nih.govr-biopharm.com For research involving this compound, enzymatic assays targeting its direct precursor, D-gluconic acid, are frequently employed. nih.gov These assays are based on the activity of specific enzymes that catalyze reactions involving D-gluconic acid.

Commercially available kits, such as those from Megazyme, provide a standardized method for this quantification. nih.gov The principle of these assays involves a series of coupled enzymatic reactions. First, gluconate kinase catalyzes the phosphorylation of D-gluconate to D-gluconate-6-phosphate. nih.gov Then, 6-phosphogluconate dehydrogenase oxidizes D-gluconate-6-phosphate, which is coupled to the reduction of a cofactor like NADP+ to NADPH. nih.gov The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of D-gluconic acid in the sample. nih.govmegazyme.com

The principles of a typical enzymatic assay for D-gluconic acid are summarized below.

Component / StepRole / Reaction
Target Analyte D-Gluconic Acid
Enzyme 1 Gluconate Kinase (GK)
Reaction 1 D-gluconic acid + ATP → D-gluconate-6-phosphate + ADP nih.gov
Enzyme 2 6-Phosphogluconate Dehydrogenase
Reaction 2 D-gluconate-6-phosphate + NADP+ → Ribulose-5-phosphate + NADPH + CO₂ nih.gov
Detection Method Spectrophotometry (Absorbance at 340 nm)
Signal Response Increase in absorbance due to NADPH formation megazyme.com
Application Quantifying D-gluconic acid in biological cultures, fermentation broths, and food products. megazyme.com

Table 3: Principle of the enzymatic assay for D-gluconic acid quantification. nih.govmegazyme.com

Metabolite Profiling and Flux Analysis in Biosynthetic Systems

To understand the production of this compound within a living organism, researchers turn to metabolite profiling and metabolic flux analysis (MFA). tudelft.nlnih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell's biochemical network. nih.gov This approach provides a snapshot of the cellular metabolic state and can reveal how metabolic pathways are regulated to produce specific compounds. tudelft.nl

The methodology often involves growing microorganisms on a substrate labeled with stable isotopes, such as 13C-glucose. researchgate.net As the labeled substrate is metabolized, the 13C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns in these metabolites (often protein-bound amino acids) using techniques like GC-MS or LC-MS, researchers can mathematically deduce the fluxes through the central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. tudelft.nlresearchgate.net

This type of analysis is crucial for metabolic engineering, as it can identify bottlenecks in production pathways and suggest genetic targets for modification to enhance the yield of desired products like this compound. For example, studies in Pseudomonas putida have used MFA to show how carbon flux is redistributed between intracellular pathways and the periplasmic oxidation of glucose to gluconate, the precursor of this compound, under different environmental conditions. researchgate.net

The following table illustrates how quantitative MFA can reveal the redistribution of glucose uptake into major metabolic outputs, providing insight into the efficiency of precursor supply for this compound.

Metabolic OutputPercentage of Glucose Uptake (Fe-replete)Percentage of Glucose Uptake (Fe-limited)
Gluconate Secretion 30.2 ± 0.5%40.5 ± 2.0%
Biomass Production 29.5 ± 0.2%5.5 ± 0.2%
CO₂ Efflux 37.8 ± 0.7%31.0 ± 2.0%
Siderophore Secretion 0.0 ± 0.0%20.0 ± 2.0%

Table 4: Example of metabolic flux redistribution in Pseudomonas putida under different iron conditions, as determined by 13C-metabolic flux analysis. researchgate.net Note: Gluconate is the direct precursor for this compound.

Derivatives and Downstream Synthesis in Research Contexts

2-Dehydro-D-gluconic Acid as an Intermediate for Value-Added Biochemicals

This compound (2-KGA) is a pivotal intermediate in various microbial metabolic pathways, serving as a branching point for the synthesis of several commercially significant biochemicals. Its strategic position in carbohydrate metabolism allows for its conversion into a range of value-added products through enzymatic and chemical processes. Microorganisms, particularly from the genera Gluconobacter and Pseudomonas, are frequently exploited for their natural ability to produce and convert 2-KGA. d-nb.infofrontiersin.org The incomplete oxidation of glucose in these bacteria leads to the accumulation of 2-KGA in the periplasm, making it an accessible substrate for further biotransformations. d-nb.infofrontiersin.orgnih.gov

2-Keto-L-gulonic acid (2-KLG) is a crucial precursor for the industrial synthesis of Vitamin C (ascorbic acid). ontosight.aifrontiersin.org The biotransformation pathway from D-glucose to 2-KLG often involves this compound as a key, albeit indirect, intermediate. The typical route proceeds through the oxidation of D-glucose to D-gluconic acid, which is then oxidized to this compound (2-KGA). Subsequently, 2-KGA is converted to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govresearchgate.net In the final enzymatic step, 2,5-DKG is reduced to 2-KLG by a 2,5-diketo-D-gluconate reductase (DKGR). researchgate.net

This compound is a direct precursor in the production of erythorbic acid (also known as isoascorbic acid), a stereoisomer of ascorbic acid. researchgate.net Erythorbic acid is widely used as a food antioxidant and preservative, and its synthesis from 2-KGA is a well-established industrial process. nih.govnih.gov The production pathway involves the microbial oxidation of D-glucose. Bacteria such as Pseudomonas plecoglossicida and Arthrobacter globiformis are known to efficiently convert glucose into 2-KGA. nih.govnih.gov

The process typically involves two sequential enzymatic reactions catalyzed by membrane-bound enzymes: glucose dehydrogenase converts D-glucose to D-gluconic acid, and gluconate-2-dehydrogenase subsequently oxidizes D-gluconic acid to this compound. d-nb.info The accumulated 2-KGA can then be chemically converted to erythorbic acid. nih.gov Research has focused on optimizing microbial strains and fermentation conditions to maximize the yield and productivity of 2-KGA for this purpose. For example, studies using Arthrobacter globiformis JUIM02 have reported achieving a 2-KGA titer of 159.05 g/L from dextrose in a 24-hour fermentation process. nih.gov Similarly, engineered Gluconobacter oxydans has been shown to convert high concentrations of glucose (270 g/L) to 2-KGA with high productivity (17.83 g/L/h), demonstrating the industrial potential of this biotransformation. d-nb.info

D-Glucose → D-Gluconic Acid (catalyzed by glucose dehydrogenase)

D-Gluconic Acid → this compound (2-KGA) (catalyzed by gluconate-2-dehydrogenase)

2-KGA → 2,5-Diketo-D-gluconic Acid (2,5-DKG) (catalyzed by 2-keto-D-gluconate dehydrogenase)

Research has aimed to improve the efficiency of 2,5-DKG production. In Gluconobacter sphaericus SJF2-1, a 52.4% conversion yield from 5% D-glucose to 2,5-DKG was achieved in flask cultures. nih.gov In this strain, D-gluconate was identified as the primary intermediate, which was then converted to 2,5-DKG, while 2-KGA did not accumulate significantly, indicating its rapid conversion. nih.gov In contrast, studies with Pantoea citrea showed that eliminating central metabolism through cell permeabilization resulted in a higher final conversion of glucose to 2,5-DKG (over 90%), although the process took longer. tennessee.edu

Table 1: Microbial Production of 2,5-Diketo-D-gluconic Acid (2,5-DKG) from D-Glucose

Microorganism Production Method Initial Substrate (D-Glucose) Final 2,5-DKG Titer Conversion Yield/Ratio Reference
Gluconobacter sphaericus SJF2-1 Flask Culture 50 g/L 26.2 g/L 52.4% nih.gov
Pantoea citrea Batch (Viable Cells) Not specified Not specified 73% tennessee.edu
Pantoea citrea Batch (Permeabilized Cells) Not specified Not specified >90% tennessee.edu
Gluconobacter oxydans ATCC 9937 Fermentation 96.6 g/L 21.3 g/L 41.4% (from 2-KG) frontiersin.org

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical recognized as a sustainable alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF). rsc.orgresearchgate.net this compound (2-KGA) has been identified as a viable starting material for synthesizing FDCA precursors. google.com

A patented method describes the chemical dehydration of gluconic acid derivatives, including 2-KGA, to produce FDCA precursors such as 2-formyl-5-furan carboxylic acid (FFCA) or 2-hydroxymethyl-5-furan carboxylic acid (HFCA). google.com This process involves treating 2-KGA with a dehydration catalyst, which can be either acidic or basic, at temperatures ranging from 20°C to 150°C. google.com The resulting precursor molecule can then be oxidized to yield FDCA. This chemo-enzymatic route provides an alternative to pathways starting from fructose (B13574) and avoids the non-selective and costly isomerization of glucose. researchgate.netgoogle.com Another approach involves the dehydration of 5-keto-D-gluconic acid (5-KGA), a related gluconate derivative, which can also be produced through microbial oxidation. rsc.org These pathways showcase the versatility of gluconic acid derivatives like 2-KGA as feedstocks for the biorefinery industry.

Enzymatic and Chemical Conversion Pathways to Advanced Derivatives

The transformation of this compound into more complex or functionalized molecules relies on a combination of specific enzymatic reactions and chemical synthesis steps. These pathways are central to its role as a versatile biochemical intermediate.

Enzymatic conversions are primarily driven by oxidoreductases found in various microorganisms. Key enzymes include:

2-Keto-D-gluconate dehydrogenase (2-KGDH): This membrane-bound enzyme, often found in Gluconobacter species, oxidizes 2-KGA at the C5 position to produce 2,5-diketo-D-gluconic acid (2,5-DKG), a key step towards vitamin C synthesis. frontiersin.orgnih.gov

2,5-Diketo-D-gluconate reductase (DKGR): This enzyme catalyzes the stereospecific reduction of 2,5-DKG to 2-keto-L-gulonic acid (2-KLG), the direct precursor of ascorbic acid. researchgate.net

Chemical conversion pathways are employed to create structures not readily accessible through biological routes. A primary example is the synthesis of furan-based molecules:

Acid-Catalyzed Dehydration: As described for the synthesis of FDCA precursors, 2-KGA can undergo chemical dehydration in the presence of an acid catalyst. google.com This reaction cyclizes the carbon backbone and eliminates water molecules to form a furan (B31954) ring, yielding valuable precursors like FFCA, which can be further oxidized to FDCA. google.com This highlights a powerful chemo-enzymatic strategy: microbial fermentation produces the 2-KGA intermediate, which is then chemically converted to a final, high-value product.

These integrated enzymatic and chemical routes demonstrate the potential of this compound as a platform chemical, bridging biological carbohydrate streams with the synthesis of advanced biopolymers and specialty chemicals.

Broader Biochemical and Ecological Implications in Research

Impact on Microbial Ecologies and Inter-Species Interactions

2-dehydro-D-gluconic acid (2KGA) is a key intermediate in microbial carbohydrate metabolism, particularly for species within the Gluconobacter and Pseudomonas genera. Its production and secretion can significantly influence the surrounding microbial community. The acidification of the environment resulting from the presence of 2KGA and its precursor, gluconic acid, can impact the growth and metabolism of other microorganisms in the rhizosphere, the area of soil directly influenced by plant roots. nih.govebi.ac.uk

Research on Pseudomonas fluorescens CHA0, a bacterium known for its ability to suppress soilborne plant diseases, has revealed a complex interplay between gluconic acid metabolism and the production of antifungal compounds. nih.govresearchgate.net The conversion of gluconic acid to 2-ketogluconate (2KGA) is a critical step in this process. nih.gov Studies have shown that the ability of P. fluorescens CHA0 to acidify its environment is highly dependent on its capacity to produce gluconic acid. nih.govresearchgate.net This alteration of the local pH can create conditions that are more favorable for the producing organism while potentially inhibiting competitors.

Furthermore, the metabolic pathways involving 2KGA are central to the competitive fitness of these bacteria. The enzymes responsible for its production, such as glucose dehydrogenase and gluconate dehydrogenase, are of significant importance for rhizosphere-colonizing bacteria, as glucose is a major component of plant root exudates. nih.govasm.org The metabolism of these sugars into organic acids like 2KGA is a strategy for resource utilization that can shape the composition and dynamics of the microbial community.

Role in Nutrient Cycling and Bioavailability in Environmental Systems (e.g., phosphate (B84403) solubilization)

A significant ecological role of this compound is its involvement in the solubilization of mineral phosphates, a crucial process for nutrient cycling and enhancing the bioavailability of phosphorus for plants and other organisms. uni.lufrontiersin.org Many soil bacteria, often referred to as phosphate-solubilizing bacteria (PSB), secrete organic acids, including 2KGA, to dissolve insoluble forms of phosphate in the soil. frontiersin.orgplos.org

The mechanism of action involves the acidification of the surrounding soil environment and the chelation of cations that are bound to phosphate. nih.gov The production of 2KGA, along with other organic acids like gluconic acid, lowers the pH of the soil, which can lead to the release of soluble phosphate ions. uni.lunih.gov For instance, Pseudomonas cepacia has been shown to produce both gluconic acid and 2-ketogluconic acid during the solubilization of rock phosphate. uni.luuni.lu

Metabolomic analysis of phosphate-solubilizing bacteria has identified 2KGA as a primary organic acid secreted for this purpose. frontiersin.org Studies have demonstrated a direct link between the production of 2KGA and the amount of soluble phosphate released. nih.gov This process is not only vital for the bacteria's own phosphorus acquisition but also has profound implications for plant growth, as it converts a major limiting nutrient into a form that can be readily taken up by plant roots. frontiersin.orgplos.org The ability to solubilize mineral phosphate is a key trait of many plant growth-promoting rhizobacteria (PGPR). nih.gov

Table 1: Phosphate Solubilization by Bacteria Producing this compound

Bacterial StrainPrimary Organic Acid(s)EffectReference
Pseudomonas cepaciaGluconic acid, 2-ketogluconic acidSolubilization of rock phosphate uni.luuni.lu
Strain JP2332-keto gluconic acid (2KGA)P solubilization frontiersin.org
Burkholderia cepacia 51-Y14152-keto-d-gluconic acidEnhances P solubilization nih.gov
Pseudomonas sp.Gluconic acid, 2-ketogluconic acidPhosphate solubilization plos.org

Association with Antifungal Compound Production in Biocontrol Organisms

The metabolic pathways leading to the production of this compound are intricately linked with the synthesis of antifungal compounds in certain biocontrol organisms, notably Pseudomonas fluorescens CHA0. nih.govresearchgate.net This bacterium is recognized for its ability to protect plants from root diseases caused by pathogenic fungi, primarily through the production of antifungal metabolites such as 2,4-diacetylphloroglucinol (B43620) (DAPG) and pyoluteorin (B1679884) (PLT). nih.govresearchgate.netasm.org

Research has uncovered an inverse relationship between the production of gluconic acid (the precursor to 2KGA) and the synthesis of these antifungal compounds. nih.govresearchgate.net The formation of gluconic acid in P. fluorescens CHA0 has been shown to completely inhibit the production of PLT and partially inhibit the production of DAPG. nih.govresearchgate.netasm.org This suggests a regulatory switch where the bacterium prioritizes either phosphate solubilization (via gluconic acid and 2KGA production) or antifungal activity, depending on the environmental cues and available resources.

In a study where the gene responsible for producing glucose dehydrogenase (gcd) was deleted in P. fluorescens CHA0, the mutant strain was unable to produce gluconic acid. nih.govethz.ch This led to an enhanced production of the antifungal compounds DAPG and PLT and, consequently, improved biocontrol activity against the wheat take-all disease caused by the fungus Gaeumannomyces graminis var. tritici. nih.govresearchgate.net This finding highlights the close association between gluconic acid metabolism, which includes the formation of 2KGA, and the regulation of antifungal compound synthesis, a key mechanism in the biocontrol of plant pathogens. nih.gov While gluconic acid itself has been identified as an antifungal agent in some Pseudomonas species, its metabolism to 2KGA appears to be part of a larger regulatory network that governs the expression of other potent antifungal metabolites. nih.gov

Future Research Directions and Emerging Paradigms for 2 Dehydro D Gluconic Acid

Systems Biology and Omics Approaches in Metabolism Research

Systems biology, which integrates high-throughput "omics" data, offers a powerful paradigm for understanding and engineering the metabolism of 2-dehydro-D-gluconic acid. nih.gov These approaches allow for a holistic view of cellular processes, moving beyond the study of individual components to the analysis of complex biological networks. mdpi.com

Metabolomics, the large-scale study of small molecules, is a key tool for elucidating metabolic pathways and identifying bottlenecks in production. mdpi.com For instance, metabolite profile analysis has been used to investigate the production of related compounds like 2,5-diketo-D-gluconic acid in Gluconobacter oxydans, identifying factors that limit yield. frontiersin.org Similar untargeted metabolomics approaches can provide a comprehensive snapshot of the intracellular and extracellular metabolites in 2KGA-producing microorganisms, revealing unknown side reactions or regulatory mechanisms. mdpi.com Elevated levels of related sugar acids have been observed in metabolomic studies under conditions of metabolic stress, suggesting their potential as biomarkers.

Integrating metabolomics with genomics, transcriptomics, and proteomics (a multi-omics approach) can provide a more complete picture. nih.gov Genomic and transcriptomic analyses can identify the genes and transcripts for key enzymes, such as glucose dehydrogenase and gluconate-2-dehydrogenase, and their regulatory elements. nih.govnih.gov Proteomics can quantify the expression levels of these enzymes, confirming that genetic modifications lead to the desired changes in protein levels. By combining these datasets, researchers can construct detailed metabolic models to simulate the flux of carbon through various pathways, predict the effects of genetic modifications, and design more efficient cell factories for this compound production. core.ac.uk

Novel Enzyme Discovery and Engineering for Biocatalysis

The efficiency of this compound production is fundamentally dependent on the catalytic properties of the enzymes involved. nih.gov The primary enzyme, gluconate-2-dehydrogenase (GA2DH), catalyzes the oxidation of D-gluconic acid to 2KGA. Future research will focus on both discovering new enzymes with superior characteristics and engineering existing ones for enhanced performance in industrial settings.

Novel Enzyme Discovery: Microbial diversity represents a vast, largely untapped reservoir of novel enzymes. Prospecting in extremophilic microorganisms, for example, could yield enzymes with high thermal stability, which is advantageous for industrial processes. frontiersin.org The membrane-bound gluconate dehydrogenase (mGADH) from Pseudomonas plecoglossicida has been identified as a critical enzyme for 2KGA production and has been purified and characterized, providing a basis for further modification. nih.gov

Enzyme Engineering: Metabolic engineering and protein engineering offer precise tools to improve enzyme function. Overexpression of the endogenous ga2dh gene in Gluconobacter oxydans has been shown to significantly increase the specific productivity of 2KGA. nih.gov Further improvements can be achieved through:

Rational Design: Based on the crystal structure of enzymes like mGADH, site-directed mutagenesis can be used to modify active sites to improve substrate affinity (K_m) or catalytic turnover (V_max). nih.gov

Directed Evolution: This technique involves creating large libraries of enzyme variants through random mutagenesis and screening for desired properties, such as improved stability at non-optimal pH or temperature, or reduced substrate inhibition.

The following table summarizes research on enzymes relevant to the this compound pathway.

EnzymeOrganismResearch FocusOutcome
Gluconate-2-dehydrogenase (GA2DH) Gluconobacter oxydansGene overexpressionIncreased specific productivity of 2KGA. nih.gov
Membrane-bound gluconate dehydrogenase (FAD-mGADH) Pseudomonas plecoglossicidaPurification, characterization, and gene identificationProvided basis for genetic modification to improve 2KGA productivity. nih.gov
Catalase (TaCat) Thermoascus aurantiacusScreening for thermostabilityIdentified a highly thermostable catalase suitable for efficient gluconic acid production at high temperatures. frontiersin.org

Development of Sustainable Biorefining Strategies Utilizing Various Carbon Sources

The economic viability and environmental sustainability of this compound production can be significantly enhanced by utilizing low-cost, renewable, non-food biomass as feedstocks. researchgate.net This aligns with the principles of a circular economy, transforming waste streams into valuable biochemicals. acs.org

Future biorefining strategies will focus on moving beyond pure glucose as a substrate and embracing a wider range of carbon sources:

Lignocellulosic Biomass: Agricultural residues (e.g., corn stover, wheat straw) and forestry waste are abundant sources of cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars like glucose and xylose. acs.org Developing robust microbial strains, such as Aspergillus niger or Gluconobacter oxydans, that can efficiently utilize these mixed sugars is a key research goal. srce.hrnih.gov

Agro-industrial Byproducts: Waste products from the food industry, such as molasses, whey, and fruit pomace, are rich in sugars and other nutrients, making them attractive feedstocks for fermentation. frontiersin.org

Glycerol (B35011): Crude glycerol, a major byproduct of biodiesel production, is an inexpensive carbon source. Engineering microorganisms to channel glycerol into the pentose (B10789219) phosphate (B84403) pathway or other central metabolic routes that can lead to gluconic acid and its derivatives is a promising area of research. acs.org

Potential Carbon SourceOriginKey Sugars/ComponentsAdvantage
Lignocellulosic Biomass Agricultural/Forestry WasteGlucose, XyloseAbundant, renewable, non-food source. acs.org
Food Industry Waste e.g., Molasses, Fruit PomaceSucrose, Fructose (B13574), GlucoseLow-cost, nutrient-rich feedstock. acs.orgfrontiersin.org
Crude Glycerol Biodiesel ProductionGlycerolInexpensive industrial byproduct. acs.org

Q & A

Basic Research Questions

Q. What key structural features distinguish 2-dehydro-D-gluconic acid from related gluconates, and how are these identified experimentally?

  • Methodological Answer : The compound’s keto group at the C2 position differentiates it from D-gluconic acid. Structural confirmation requires nuclear magnetic resonance (NMR) for carbonyl identification and high-resolution mass spectrometry (HR-MS) for molecular formula validation. Comparative analysis with analogs (e.g., D-gluconic acid) via infrared spectroscopy (IR) can highlight functional group differences .

Q. What established synthesis routes are available for this compound, and what are their efficiency benchmarks?

  • Methodological Answer : Oxidative methods, such as TEMPO-mediated oxidation of D-glucose, are commonly used. Yields depend on pH and catalyst concentration; for example, TEMPO/NaClO₂ systems under alkaline conditions (pH 10–12) achieve ~70–80% conversion. Parallel nitric acid oxidation, while less selective, may yield ~50–60% purity, requiring subsequent chromatographic purification .

Q. Which analytical techniques are optimal for quantifying this compound in microbial fermentation broths?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with evaporative light scattering detection (UPLC-ELSD) provides robust quantification without derivatization. For complex matrices, enzymatic assays (e.g., keto-acid-specific dehydrogenases) offer specificity, with calibration curves validated against spiked standards .

Advanced Research Questions

Q. How can isotopic labeling strategies elucidate the metabolic flux of this compound in microbial pathways?

  • Methodological Answer : Use ¹³C-labeled glucose precursors in fed-batch cultures, followed by intracellular metabolite extraction and LC-MS/MS analysis. Flux balance analysis (FBA) models can map carbon redistribution, particularly in pathways like the Entner-Doudoroff system. Genetic knockouts (e.g., edd or eda gene deletions) further validate pathway dependencies .

Q. What approaches resolve contradictions in reported thermodynamic properties (e.g., pKa, solubility) of this compound?

  • Methodological Answer : Cross-validate data using analog read-across (e.g., D-gluconic acid pKa ~3.8) under standardized conditions (25°C, 0.1M ionic strength). Titration calorimetry paired with computational simulations (DFT for solvation energy) clarifies discrepancies. EPA’s analog-based hazard assessment framework provides a precedent for such comparative analyses .

Q. How do metal ions (e.g., Ca²⁺, Mg²⁺) influence the stability and enzymatic conversion of this compound in bioreactors?

  • Methodological Answer : Conduct chelation studies using EDTA to sequester ions and monitor reaction kinetics via stopped-flow spectrophotometry. ICP-MS quantifies ion binding affinities. For industrial biocatalysis, immobilize metal-tolerant enzymes (e.g., gluconate dehydrogenases) on ion-exchange resins to mitigate interference .

Methodological Considerations

  • Data Quality : Follow EPA’s tiered assessment protocol () to prioritize peer-reviewed studies over gray literature. Exclude non-GLP (Good Laboratory Practice) data unless corroborated by multiple sources .
  • Analog Utilization : Apply read-across strategies (as in ) to fill data gaps. For example, leverage toxicity profiles of sodium gluconate (CAS 527-07-1) to predict ecotoxicological endpoints for this compound .
  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis parameters (pH, temperature, substrate concentration) while minimizing experimental runs .

Tables Referenced from Evidence

Parameter D-Gluconic Acid This compound Source
pKa (25°C) 3.8~2.9 (estimated via analogs)
Synthesis Yield 85–90% (enzymatic)70–80% (TEMPO oxidation)
Detection Limit 0.1 µM (HPLC-ELSD)0.5 µM (UPLC-ELSD)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.